N-Cyclopropylmethyl Substitution vs. Primary Amine: Predicted Lipophilicity and Permeability Advantage
The N-cyclopropylmethyl group increases lipophilicity compared to the primary amine analog 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 1260756-75-9). Based on the molecular formula difference (C13H14F4N vs. C10H9F4N), the target compound contains three additional methylene units . In the closely related N-alkylated trans-2-phenylcyclopropylamine series, N-alkylation with cyclopropylmethyl increased logD by approximately 1.2–1.5 units, leading to enhanced passive membrane permeability in PAMPA assays [1]. This magnitude of lipophilicity shift is consistent with known Hansch π values for the cyclopropylmethyl fragment. Higher lipophilicity is a critical determinant for CNS target engagement, directly impacting the compound's suitability for neuroscience research applications.
| Evidence Dimension | logD (pH 7.4) / Lipophilicity |
|---|---|
| Target Compound Data | Estimated logD ~2.5–3.0 (predicted based on fragment addition, no experimental value available) |
| Comparator Or Baseline | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine CAS 1260756-75-9: MW 219.18; fewer rotatable bonds; primary amine |
| Quantified Difference | Estimated ΔlogD ≈ +1.2 to +1.5 vs. primary amine analog (class-level inference from N-alkylated 2-PCPA data) |
| Conditions | Predicted using fragment-based logP/logD contribution; comparators from experimental data in N-alkylated trans-2-phenylcyclopropylamine series in phosphate buffer pH 7.4 |
Why This Matters
Higher lipophilicity directly influences CNS penetration and target tissue distribution, making the N-cyclopropylmethyl derivative preferable for neurological target research where primary amines may fail to achieve adequate brain exposure.
- [1] Niwa, H.; Sato, S.; Handa, N.; Sengoku, T.; Umehara, T.; Yokoyama, S. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem 2020, 15, 787–795. View Source
